8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride involves the reaction of specific precursors to form spiro cations and tetrachlorometallate anions, demonstrating the compound's complex synthesis process. The synthesis methods offer insights into the formation of metal-containing ionic liquids and heterocyclic systems relevant to the study compound (Zakharov et al., 2021) (Kim & Frolov, 2011).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods such as 1H NMR and IR spectroscopy have been utilized to confirm the product structures, offering detailed insights into the molecular structure of compounds akin to the study compound. These analyses reveal the steric configurations and crystal structures, highlighting the intricate molecular architecture of such compounds (Zakharov et al., 2021) (Kim & Frolov, 2011).
Chemical Reactions and Properties
Chemical reactions involving the study compound and its derivatives are characterized by their interactions with various chemical agents, leading to the formation of new compounds through processes like oxidation and acid hydrolysis. These reactions not only demonstrate the compound's reactivity but also its potential as a precursor for further chemical synthesis (Minghu et al., 2000) (Kayukova et al., 2010).
Physical Properties Analysis
The physical properties of compounds related to this compound, such as their phase transition temperatures, are determined using techniques like differential scanning calorimetry. This analysis is crucial for understanding the conditions under which these compounds remain stable and their potential applications in various temperature-dependent processes (Zakharov et al., 2021).
Chemical Properties Analysis
The study of chemical properties involves examining the reactivity of the compound with other chemicals, its potential as a catalyst in synthesis reactions, and its behavior under specific conditions like anhydrous and aprotic conditions. This analysis provides valuable information on the compound's versatility and suitability for various chemical applications (Minghu et al., 2000) (Hasaninejad et al., 2011).
Scientific Research Applications
Trospium chloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to muscarinic receptor antagonists and their chemical properties.
Biology: Researchers use trospium chloride to investigate the physiological effects of muscarinic antagonists on smooth muscle tissues.
Medicine: The compound is extensively studied for its therapeutic effects in treating overactive bladder and other urinary disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
Trospium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidinium] chloride with benzilic acid to form the desired compound . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, trospium chloride is produced using large-scale chemical synthesis methods. These methods often involve the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trospium chloride undergoes various chemical reactions, including:
Oxidation: Trospium chloride can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: Trospium chloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of trospium chloride .
Mechanism of Action
Trospium chloride exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs. This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to relaxation and decreased urinary frequency . The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, minimizing central nervous system side effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used for urinary incontinence.
Uniqueness of Trospium Chloride
Trospium chloride is unique due to its minimal central nervous system side effects, attributed to its quaternary ammonium structure . This makes it a preferred choice for patients who are sensitive to the central effects of other muscarinic antagonists.
properties
IUPAC Name |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCSYOQWLPPAOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860076 | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73954-17-3 | |
Record name | Spiro(8-azoniabicyclo(3.2.1)octane-8,1'-pyrrolidinium), 3-hydroxy-, chloride, benzilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073954173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium], 3-[(hydroxydiphenylacetyl)oxy]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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